Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist. Research indicates it holds promise for treating asthma and chronic obstructive pulmonary disease. Notably, Form B of AZD-5423 demonstrates superior absorption after inhalation compared to Form A. []
Relevance: While AZD-5423 shares the 3-methoxyphenyl substructure with 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide, it diverges significantly in its core structure and overall activity. AZD-5423 focuses on glucocorticoid receptor interactions, distinguishing it from the sulfonamide and aniline moieties central to 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. []
Compound Description: MF498 acts as a selective antagonist for the E prostanoid receptor 4 (EP4). Studies highlight its efficacy in reducing inflammation in a rat model of rheumatoid arthritis and alleviating osteoarthritis-like pain in guinea pigs. MF498 demonstrates a favorable safety profile in gastrointestinal toxicity tests. []
Compound Description: This compound features a brominated indole core linked to a methoxyphenyl acetamide moiety through a methylene bridge. The presence of a phenylsulfonyl group on the indole nitrogen introduces a structural motif also found in the target compound. []
Compound Description: This compound serves as a parent molecule for a series of urease inhibitors. It features a methoxyphenethyl group linked to a sulfonamide nitrogen, which is further attached to a phenyl acetamide moiety. This structure provides a basis for exploring the structure-activity relationship of urease inhibition. []
Compound Description: Compound 1 emerged as a potential inhibitor of the S100A2-p53 protein-protein interaction. Initial studies indicated moderate growth inhibition activity against the MiaPaCa-2 pancreatic cancer cell line. [, ]
Compound Description: 4m showed potent fungicidal activity against Botrytis cinerea, exceeding the efficacy of the commonly used fungicide carbendazim. Its mechanism of action may involve interactions with the benzimidazole ring's NH moiety, as suggested by molecular electrostatic potential analysis. []
Relevance: While 4m shares a methoxyphenyl substructure with 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide, their core structures differ. 4m centers around a benzimidazole-pyrimidine scaffold, distinguishing it from the sulfonamide-aniline core of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. []
Compound Description: CYS, characterized by a short π-conjugated system, exhibits aggregation-caused quenching (ACQ) in a DMSO-water solvent mixture with increasing water concentration. It forms self-assembled nanostructured crystalline asymmetrical particles. Cytotoxicity studies suggest that CYS may have lower biocompatibility compared to its larger π-conjugated analog, BCYS. []
Compound Description: BCYS, possessing a large π-conjugated system, displays aggregation-induced emission (AIE) in a DMSO-water solvent mixture with increasing water concentration. It forms self-assembled bundles of microfibrous structures and shows better biocompatibility than CYS. []
Compound Description: 5f exhibits promising in vitro antitumor activity, particularly against human esophageal cancer cells. Its potency surpasses that of 5-fluorouracil, a commonly used chemotherapy agent. []
Compound Description: 8c demonstrates notable in vitro antitumor activity, especially against human esophageal cancer cells, exceeding the potency of 5-fluorouracil. []
Compound Description: Valeryl fentanyl belongs to a group of seven fentanyl-related substances temporarily placed in Schedule I of the Controlled Substances Act due to their imminent hazard to public safety. This action underscores the potent opioid activity and potential for abuse associated with these substances. []
Relevance: Valeryl fentanyl lacks any significant structural similarity to 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. Its classification alongside other fentanyl derivatives stems from its potent opioid receptor activity, a mechanism unrelated to the sulfonamide-aniline core of 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. []
Compound Description: JT010 exhibits potent and selective agonist activity on the transient receptor potential ankyrin 1 (TRPA1) channel. Intradermal injection of JT010 in humans elicits pain, highlighting its role in pain signaling. This finding suggests that JT010 can be a valuable tool for studying TRPA1-mediated pain and evaluating the efficacy of TRPA1 antagonists. []
Relevance: JT010 shares a methoxyphenyl substructure with 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide, but their core structures and mechanisms of action differ. JT010 focuses on TRPA1 activation, while the target compound's biological activity remains undefined in the provided context. []
Compound Description: A-967079 functions as a TRPA1 antagonist, effectively reducing and abolishing pain induced by the TRPA1 agonist JT010. This antagonistic relationship reinforces the role of TRPA1 in pain perception and suggests that A-967079 may hold therapeutic potential for managing pain conditions. []
Relevance: A-967079 lacks any notable structural resemblance to 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. Its relevance stems from its antagonistic relationship with JT010, highlighting a specific target and mechanism unrelated to the sulfonamide-aniline core of the target compound. []
Compound Description: Compound 15 displays significant cytotoxic activity against the MCF7 breast cancer cell line. Its potency exceeds that of doxorubicin, a widely used chemotherapy drug, indicating its potential as an anti-cancer agent. []
Relevance: Although Compound 15 and 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide both contain a methoxyphenyl group, their core structures are different. Compound 15 is based on a quinoline acrylamide scaffold, while the target compound features a sulfonamide-aniline core, suggesting distinct modes of action. []
Compound Description: Compound 27 exhibits potent cytotoxic activity against the MCF7 breast cancer cell line, surpassing the efficacy of the reference drug doxorubicin. This finding highlights its potential as a lead compound for developing new anti-cancer therapies. []
Relevance: Compound 27 lacks significant structural similarity to 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide. Its activity against the MCF7 cell line, while noteworthy, does not directly relate to the sulfonamide-aniline core of the target compound. []
Compound Description: Compound 7 demonstrates high cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of the reference drug doxorubicin. This result suggests its potential as a lead compound for developing new anti-cancer agents. []
Relevance: While Compound 7 shares a 4-fluorophenyl group with 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide, their core structures differ. Compound 7 is based on a quinoline acrylamide scaffold, while the target compound features a sulfonamide-aniline core, indicating distinct mechanisms of action. []
Compound Description: Compound 19 shows potent cytotoxic activity against the MCF7 breast cancer cell line, exceeding the potency of doxorubicin. This finding suggests its potential as a starting point for developing new anti-cancer drugs. []
Relevance: Compound 19 and 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide share minimal structural similarity. Compound 19's activity against the MCF7 cell line, while noteworthy, does not directly relate to the sulfonamide-aniline core of the target compound. []
Compound Description: UCM924 is a designed analog of UCM765, a melatonin receptor ligand. It displays similar binding affinity to melatonin receptors (MT1 and MT2) as UCM765 but possesses a longer half-life in the presence of rat liver S9 fraction, indicating improved metabolic stability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.